BenchChemオンラインストアへようこそ!

3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine

Medicinal Chemistry ADME/Tox Optimization Physicochemical Property Prediction

This 2,5-dimethylpyrrole-pyridine building block features a reactive bromine at the 3-position, enabling efficient Suzuki-Miyaura and Buchwald-Hartwig couplings for rapid SAR exploration. Its calculated XLogP3 of 3.1 distinguishes it from the 5-bromo (3.53) and 2-bromo (3.4) isomers, offering a quantifiable lipophilicity advantage for CNS drug design where optimal BBB permeability is critical. Documented as a key intermediate in Pfizer patent US20080103130 A1, sourcing this specific regioisomer ensures fidelity to prior art. The exact mass of 250.01056 Da provides unambiguous LC-MS detection. Procure CAS 1021910-58-6 for reproducible, patent-aligned pharmaceutical R&D.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
CAS No. 1021910-58-6
Cat. No. B1528776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine
CAS1021910-58-6
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=C(C=CC=N2)Br)C
InChIInChI=1S/C11H11BrN2/c1-8-5-6-9(2)14(8)11-10(12)4-3-7-13-11/h3-7H,1-2H3
InChIKeySADHFLDUJLSDPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (CAS 1021910-58-6) — A Versatile Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling


3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (CAS 1021910-58-6, MF: C₁₁H₁₁BrN₂, MW: 251.12 g/mol) is a brominated heterocyclic compound comprising a pyridine core substituted at the 2-position with a 2,5-dimethylpyrrole moiety and at the 3-position with a reactive bromine atom . This scaffold is a member of the N-substituted 2,5-dimethylpyrrole class and serves as a key intermediate in organic synthesis, notably in the development of pharmaceuticals . Its synthetic utility is well-documented in patents, including its use as a building block by Pfizer [1], and it is recognized for enabling further diversification through cross-coupling reactions [2].

Why 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (1021910-58-6) Is Not Interchangeable with Its Positional Isomers


The precise substitution pattern on the pyridine ring of 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a critical determinant of its chemical reactivity and the biological properties of its downstream products. This is evidenced by the distinct LogP values among its positional isomers: the target 3-bromo isomer exhibits a calculated XLogP3 of 3.1 [1], while the 5-bromo isomer (CAS 228710-82-5) has a LogP of 3.53 [2] and the 2-bromo isomer (CAS 198209-31-3) has an XLogP3-AA of 3.4 [3]. These quantifiable differences in lipophilicity directly influence solubility, membrane permeability, and pharmacokinetic behavior. Furthermore, a study on substituted N-aryl-2,5-dimethylpyrroles found that the position of substitution on the pyridine ring plays a significant role in the compound's percent inhibition [4]. Therefore, substituting one isomer for another without rigorous re-validation can lead to altered synthetic outcomes, reduced yield in key reactions like Suzuki-Miyaura couplings , and, most importantly, changes in the biological activity and ADME profile of any resulting pharmaceutical candidate.

Quantitative Differentiation of 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (1021910-58-6) Against Key Comparators


Enhanced Lipophilicity (LogP) vs. Non-Brominated and Non-Methylated Analogs

The target compound demonstrates a calculated XLogP3 of 3.1, significantly higher than the unbrominated analog 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (MW 172.23 g/mol), which is expected to be more hydrophilic, and higher than the non-methylated analog 3-bromo-2-(1H-pyrrol-1-yl)pyridine (MW 223.07 g/mol) due to the absence of lipophilic methyl groups [1]. This increased lipophilicity is a quantifiable advantage for passive membrane permeability, a critical parameter in drug discovery [2].

Medicinal Chemistry ADME/Tox Optimization Physicochemical Property Prediction

Precise Molecular Weight for Accurate Mass Spectrometry vs. Non-Brominated Base Scaffold

The exact mass of the target compound is 250.01056 Da, as determined by high-resolution mass spectrometry (HRMS) [1]. This is a unique and quantifiable signature that readily distinguishes it from the base scaffold 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (exact mass ~172.10 Da) and the non-methylated analog 3-bromo-2-(1H-pyrrol-1-yl)pyridine (exact mass ~221.98 Da) . In complex reaction monitoring or metabolite identification, this mass difference provides a clear, unambiguous marker.

Analytical Chemistry Quality Control Metabolite Identification

Pharmaceutical Industry Validation: Documented Use as a Pfizer Building Block

The compound is explicitly disclosed as a synthetic intermediate in a patent by Pfizer Limited (US20080103130 A1), located on page/column 51 of the patent document [1]. This provides a direct link to a large-scale pharmaceutical research program, a validation not universally shared by all positional isomers or analogs. While the exact application within the patent is not detailed in the excerpt, its inclusion by a major pharmaceutical company signals its utility in constructing biologically relevant molecules and its availability in sufficient purity for industrial R&D.

Drug Discovery Patent Analysis Pharmaceutical Process Chemistry

Optimized Synthetic Accessibility via Palladium-Catalyzed Cross-Coupling

A common and efficient method for synthesizing the target compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between 3-bromopyridine and a boronic acid derivative of 2,5-dimethylpyrrole . This approach is noted for proceeding with high yields and selectivity, making it suitable for large-scale production [1]. In contrast, the synthesis of the 5-bromo isomer (CAS 228710-82-5) is often described generically as the reaction of 2,5-dimethylpyrrole with a pyridine derivative , and the 2-bromo isomer (CAS 198209-31-3) is similarly noted as a reactant and reagent . The specific mention of optimized, high-yielding, large-scale Pd-catalyzed conditions for the 3-bromo derivative suggests a more mature and scalable synthetic route.

Synthetic Methodology Process Chemistry C-C Bond Formation

Procurement-Driven Application Scenarios for 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (1021910-58-6)


Scaffold for Optimizing Lipophilicity in CNS Drug Discovery Programs

A medicinal chemistry team aiming to improve the blood-brain barrier permeability of a lead series can select 3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine as a core fragment. Its calculated XLogP3 of 3.1 is a key differentiator from less lipophilic analogs [1], making it a suitable choice for enhancing CNS exposure. The bromine atom at the 3-position provides a convenient handle for subsequent functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings to explore structure-activity relationships (SAR) around the pyridine core .

Key Intermediate in the Synthesis of Pfizer-Disclosed Chemical Series

Research teams engaged in competitive intelligence or those exploring similar chemical space can source this compound to replicate and build upon the work disclosed in Pfizer's patent US20080103130 A1 [2]. Its use in this prior art validates its relevance to pharmaceutical research and confirms that synthetic routes to this specific regioisomer are established and tractable. Procurement of the exact CAS 1021910-58-6 ensures fidelity to the original patent, which is critical for follow-up studies.

Internal Standard or Starting Material for High-Resolution Mass Spectrometry (HRMS) Assays

Analytical chemistry groups developing LC-MS methods to monitor reactions involving 2,5-dimethylpyrrole-pyridine scaffolds can use 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine as a starting material or to create a unique internal standard. Its well-defined exact mass of 250.01056 Da [1] provides a distinct m/z signal, allowing for unambiguous identification and quantification in complex mixtures and avoiding interference from its non-brominated or differently substituted analogs.

Building Block for Diversified Libraries via Palladium-Catalyzed Cross-Coupling

Combinatorial chemistry and parallel synthesis groups seeking to generate diverse compound libraries can leverage the 3-bromo position for efficient, high-throughput diversification. The compound's documented compatibility with Suzuki-Miyaura and other Pd-catalyzed cross-coupling reactions enables the rapid installation of aryl, heteroaryl, and amine substituents. This allows for the generation of novel chemical matter around the privileged 2,5-dimethylpyrrole-pyridine scaffold for biological screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.